Sodium Succinate

Catalog No.
S526315
CAS No.
150-90-3
M.F
C4H4Na2O4
M. Wt
162.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium Succinate

CAS Number

150-90-3

Product Name

Sodium Succinate

IUPAC Name

disodium;butanedioate

Molecular Formula

C4H4Na2O4

Molecular Weight

162.05 g/mol

InChI

InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2

InChI Key

ZDQYSKICYIVCPN-UHFFFAOYSA-L

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Butanedioic acid, disodium salt; CCRIS 3700; CCRIS-3700; CCRIS3700; Disodium succinate; Jantaran sodny; Soduxin; Disodium succinate; Disodium butanedioate;

Canonical SMILES

C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

The exact mass of the compound Disodium succinate is 161.9905 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium succinate (CAS 150-90-3), the anhydrous disodium salt of succinic acid, is a highly water-soluble, stable dicarboxylic acid salt widely utilized as a pH buffering agent and chemical intermediate. Characterized by its two pKa values (4.2 and 5.6), it provides robust buffering capacity in the mildly acidic range, making it highly valuable for biopharmaceutical formulations and cell culture media [1]. Unlike its hydrated counterparts, the anhydrous form is non-hygroscopic and stable under standard storage conditions. Its exceptional aqueous solubility (>300 g/L at 25 °C) distinguishes it from free succinic acid, driving its selection in high-concentration liquid formulations, downstream fermentation processing, and specialized chemical synthesis workflows [2].

Substituting sodium succinate with its free acid counterpart (succinic acid) routinely fails in procurement due to severe solubility constraints; succinic acid is limited to approximately 80 g/L in water at 25 °C, which forces unacceptable volume increases in high-concentration buffer stocks and liquid biotherapeutics . In biopharmaceutical formulations, substituting sodium succinate with histidine buffers can lead to catastrophic product failure, as histidine is highly susceptible to oxidation that rapidly degrades the potency of sensitive monoclonal antibodies [1]. Furthermore, in downstream fermentation processing, attempting to utilize calcium or magnesium succinate instead of the sodium salt results in unwanted precipitation, disrupting continuous liquid-phase recovery and necessitating costly solid-liquid separation steps [2].

Aqueous Solubility Advantage Over Free Acid for High-Concentration Formulations

Sodium succinate exhibits exceptional aqueous solubility, exceeding 300 g/L at 25 °C, which is a critical parameter for preparing high-concentration buffer stocks and liquid formulations. In direct contrast, free succinic acid is limited to an aqueous solubility of approximately 80 g/L at the same temperature . This >3.75-fold increase in solubility prevents precipitation during the concentration of biopharmaceuticals and allows for lower-volume dosing in subcutaneous injections.

Evidence DimensionAqueous solubility at 25 °C
Target Compound Data>300 g/L (Sodium Succinate)
Comparator Or Baseline~80 g/L (Succinic Acid)
Quantified Difference>3.75x higher solubility
ConditionsAqueous solution at 25 °C

Enables the formulation of high-concentration biotherapeutics and stock solutions without the risk of precipitation or volume bloat.

Monoclonal Antibody Stability and Oxidation Resistance vs. Histidine Buffers

In the formulation of monoclonal antibodies (e.g., humanized IL-2 receptor antibodies like Daclizumab), sodium succinate buffer demonstrates superior long-term stability compared to industry-standard histidine buffers. Research indicates that while histidine is prone to oxidation—leading to rapid potency loss of the therapeutic protein—sodium succinate maintains structural integrity and bioactivity without oxidative degradation [1]. This makes sodium succinate the preferred choice for 20-60 mM subcutaneous injection formulations where long-term shelf stability is required.

Evidence DimensionBuffer-induced antibody stability and potency retention
Target Compound DataHigh stability, no oxidative degradation in 50 mM buffer (pH 6.0)
Comparator Or BaselineHistidine buffer (rapid potency loss due to oxidation)
Quantified DifferencePrevention of oxidation-linked potency loss
Conditions50 mM buffer, pH 6.0, liquid formulation over time

Prevents degradation of high-value biologics during long-term storage, directly extending the shelf-life of injectable therapeutics.

Salt Exchange Efficiency and Liquid-Phase Recovery in Bio-based Production

During the bio-based production and recovery of succinates, converting alkaline earth metal salts (like magnesium or calcium succinate) to a monovalent salt is necessary for downstream processing. Utilizing sodium bases to form sodium succinate achieves conversion yields well above 90%[1]. Unlike calcium succinate, which remains in a solid precipitated state, sodium succinate remains highly soluble (yielding solutions up to 30 wt%), allowing for efficient continuous liquid-phase separation from biomass.

Evidence DimensionConversion yield and product phase state
Target Compound Data>90% conversion, highly soluble aqueous product (up to 30 wt%)
Comparator Or BaselineCalcium/Magnesium succinate (low solubility, solid state)
Quantified DifferenceTransition from solid precipitate to >30 wt% soluble liquid
ConditionsSalt exchange reaction with monovalent base in aqueous medium

Streamlines downstream purification workflows by keeping the target metabolite in a highly concentrated, easy-to-process liquid phase.

High-Concentration Monoclonal Antibody (mAb) Formulations

Directly downstream of its superior oxidation resistance compared to histidine, sodium succinate is the optimal buffering agent for subcutaneous injections of mAbs (e.g., Daclizumab). It is specifically chosen when maintaining a pH of 5.5-6.5 and preventing long-term oxidative degradation of the therapeutic protein are critical procurement requirements [1].

High-Molarity Buffer Stock Preparation

Leveraging its >300 g/L aqueous solubility, sodium succinate is the preferred choice for laboratory and industrial settings requiring highly concentrated buffer stocks. It avoids the severe precipitation and volume-expansion issues associated with free succinic acid, ensuring seamless processability in liquid handling systems .

Downstream Processing of Bio-based Succinates

Following its high conversion yield and excellent solubility profile, sodium succinate acts as the preferred monovalent salt target in fermentation recovery. It enables high-yield, continuous liquid-phase processing and biomass separation before final crystallization or polymerization steps [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White solid; [OECD SIDS: Disodium Succinate - 2003]

Hydrogen Bond Acceptor Count

4

Exact Mass

161.99049717 Da

Monoisotopic Mass

161.99049717 Da

Heavy Atom Count

10

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V8ZGC8ISR3

GHS Hazard Statements

Aggregated GHS information provided by 172 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 130 of 172 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 42 of 172 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

150-90-3

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
Cosmetics -> Surfactant; Buffering

General Manufacturing Information

Butanedioic acid, sodium salt (1:2): ACTIVE

Dates

Last modified: 08-15-2023
1: Zheng C, Yang D, Li Z, Xu Y. Toxicity of flavor enhancers to the oriental fruit fly, Bactrocera dorsalis (Hendel) (Diptera: Tephritidae). Ecotoxicology. 2018 Apr 11. doi: 10.1007/s10646-018-1934-4. [Epub ahead of print] PubMed PMID: 29644544.
2: Shilpashree BG, Arora S, Kapila S, Sharma V. Physicochemical characterization of mineral (iron/zinc) bound caseinate and their mineral uptake in Caco-2 cells. Food Chem. 2018 Aug 15;257:101-111. doi: 10.1016/j.foodchem.2018.02.157. Epub 2018 Mar 2. PubMed PMID: 29622185.
3: Valls-Lacalle L, Barba I, Miró-Casas E, Ruiz-Meana M, Rodríguez-Sinovas A, García-Dorado D. Selective Inhibition of Succinate Dehydrogenase in Reperfused Myocardium with Intracoronary Malonate Reduces Infarct Size. Sci Rep. 2018 Feb 5;8(1):2442. doi: 10.1038/s41598-018-20866-4. PubMed PMID: 29402957; PubMed Central PMCID: PMC5799359.
4: Tang Y, Gao J. Investigation of the Effects of Sodium Dicarboxylates on the Crystal Habit of Calcium Sulfate α-Hemihydrate. Langmuir. 2017 Sep 26;33(38):9637-9644. doi: 10.1021/acs.langmuir.7b02380. Epub 2017 Sep 12. PubMed PMID: 28859476.
5: Xiao M, Zhu X, Fan F, Xu H, Tang J, Qin Y, Ma Y, Zhang X. Osmotolerance in Escherichia coli Is Improved by Activation of Copper Efflux Genes or Supplementation with Sulfur-Containing Amino Acids. Appl Environ Microbiol. 2017 Mar 17;83(7). pii: e03050-16. doi: 10.1128/AEM.03050-16. Print 2017 Apr 1. PubMed PMID: 28115377; PubMed Central PMCID: PMC5359503.
6: Walter KM, Bischoff K, de Matos R. Severe Lead Toxicosis in a Lionhead Rabbit. J Med Toxicol. 2017 Mar;13(1):91-94. doi: 10.1007/s13181-016-0597-x. Epub 2017 Jan 13. PubMed PMID: 28091810; PubMed Central PMCID: PMC5330967.
7: Jalloh I, Helmy A, Howe DJ, Shannon RJ, Grice P, Mason A, Gallagher CN, Stovell MG, van der Heide S, Murphy MP, Pickard JD, Menon DK, Carpenter TA, Hutchinson PJ, Carpenter KL. Focally perfused succinate potentiates brain metabolism in head injury patients. J Cereb Blood Flow Metab. 2017 Jul;37(7):2626-2638. doi: 10.1177/0271678X16672665. Epub 2016 Jan 1. PubMed PMID: 27798266; PubMed Central PMCID: PMC5482384.
8: Ratnatilaka Na Bhuket P, Niwattisaiwong N, Limpikirati P, Khemawoot P, Towiwat P, Ongpipattanakul B, Rojsitthisak P. Simultaneous determination of curcumin diethyl disuccinate and its active metabolite curcumin in rat plasma by LC-MS/MS: Application of esterase inhibitors in the stabilization of an ester-containing prodrug. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Oct 15;1033-1034:301-310. doi: 10.1016/j.jchromb.2016.08.039. Epub 2016 Aug 27. PubMed PMID: 27595650.
9: Bang-Xing H, Jun C. [Enzyme kinetic analysis of Oncomelania hupensis exposed to active ingredient of Buddleja lindleyana (AIBL)]. Zhongguo Xue Xi Chong Bing Fang Zhi Za Zhi. 2016 Jul 1;28(4):388-392. doi: 10.16250/j.32.1374.2015203. Chinese. PubMed PMID: 29376278.
10: Jimeno-Romero A, Oron M, Cajaraville MP, Soto M, Marigómez I. Nanoparticle size and combined toxicity of TiO2 and DSLS (surfactant) contribute to lysosomal responses in digestive cells of mussels exposed to TiO2 nanoparticles. Nanotoxicology. 2016 Oct;10(8):1168-76. doi: 10.1080/17435390.2016.1196250. Epub 2016 Jun 16. PubMed PMID: 27241615.
11: Valls-Lacalle L, Barba I, Miró-Casas E, Alburquerque-Béjar JJ, Ruiz-Meana M, Fuertes-Agudo M, Rodríguez-Sinovas A, García-Dorado D. Succinate dehydrogenase inhibition with malonate during reperfusion reduces infarct size by preventing mitochondrial permeability transition. Cardiovasc Res. 2016 Mar 1;109(3):374-84. doi: 10.1093/cvr/cvv279. Epub 2015 Dec 23. PubMed PMID: 26705364.
12: Maity DK, Bhattacharya B, Halder A, Ghoshal D. Tuned synthesis of two coordination polymers of Cd(II) using substituted bent 3-pyridyl linker and succinate: structures and their applications in anion exchange and sorption properties. Dalton Trans. 2015 Dec 28;44(48):20999-1007. doi: 10.1039/c5dt03738g. Epub 2015 Nov 20. PubMed PMID: 26586233.
13: Johnson W Jr, Heldreth B, Bergfeld WF, Belsito DV, Hill RA, Klaassen CD, Liebler DC, Marks JG Jr, Shank RC, Slaga TJ, Snyder PW, Andersen FA. Safety Assessment of Alkyl PEG Sulfosuccinates as Used in Cosmetics. Int J Toxicol. 2015 Sep;34(2 Suppl):70S-83S. doi: 10.1177/1091581815594755. PubMed PMID: 26362121.
14: Arnold J, Morgan B. Management of Lead Encephalopathy with DMSA After Exposure to Lead-Contaminated Moonshine. J Med Toxicol. 2015 Dec;11(4):464-7. doi: 10.1007/s13181-015-0493-9. PubMed PMID: 26245877; PubMed Central PMCID: PMC4675610.
15: Endo Y, Yamadera Y, Tsukui T. Antioxidant effects of pH-regulating agents on the thermal deterioration of vegetable oils. J Oleo Sci. 2014;63(8):805-10. Epub 2014 Jul 14. PubMed PMID: 25017865.
16: Fernández S, Pollio GA, Domínguez V, Nogué S, Torra M, Cardellach F. [Outbreak of lead poisoning associated with Ayurvedic medicine]. Med Clin (Barc). 2015 Feb 20;144(4):166-9. doi: 10.1016/j.medcli.2013.09.048. Epub 2014 Feb 20. Spanish. PubMed PMID: 24559541.
17: Cheong WJ, Ali F, Kim YS, Lee JW. Comprehensive overview of recent preparation and application trends of various open tubular capillary columns in separation science. J Chromatogr A. 2013 Sep 20;1308:1-24. doi: 10.1016/j.chroma.2013.07.107. Epub 2013 Aug 5. Review. PubMed PMID: 23948434.
18: Ma Q, Ma J, Liu C, Lai C, He H. Laboratory study on the hygroscopic behavior of external and internal C2-C4 dicarboxylic acid-NaCl mixtures. Environ Sci Technol. 2013 Sep 17;47(18):10381-8. doi: 10.1021/es4023267. Epub 2013 Aug 27. PubMed PMID: 23941508.
19: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2010 Nov;32(9):675-703. doi: 10.1358/mf.2010.32.9.1563109. PubMed PMID: 21225019.
20: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2010 Dec;32(10):749-73. doi: 10.1358/mf.2010.32.10.1573763. PubMed PMID: 21225012.

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